

(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate synonyms

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Compound of Interest

Compound Name: (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

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An In-depth Technical Guide to (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

This guide provides a comprehensive overview of **(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate**, a key chiral building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's nomenclature, physicochemical properties, its significant role as a synthetic intermediate, and a representative experimental protocol for its preparation.

Compound Identification and Synonyms

(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a synthetically valuable piperidine derivative.^{[1][2]} The specific stereochemistry, denoted by (3R,4R), is crucial for its interaction with biological targets when incorporated into larger, pharmacologically active molecules.^[1] The molecule features a piperidine ring protected with a tert-butoxycarbonyl (Boc) group, an amino group at the 4-position, and a fluorine atom at the 3-position.^[1] This unique combination of functional groups makes it a desirable intermediate in the synthesis of complex pharmaceutical agents.^{[1][3]}

The compound is identified by several names and registry numbers across various chemical databases and suppliers. A structured summary of these identifiers is presented below for clarity and cross-referencing.

Identifier Type	Value
IUPAC Name	tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
CAS Number	1260612-08-5 [4] [5]
Molecular Formula	C ₁₀ H ₁₉ FN ₂ O ₂ [4] [5]
Molecular Weight	218.27 g/mol [5] [6]
Synonym 1	1-Boc-(3R,4R)-4-amino-3-fluoropiperidine
Synonym 2	(3R,4R)-4-Amino-3-fluoropiperidine-1-carboxylic acid tert-butyl ester
Synonym 3	(3R,4R)-1-Boc-3-fluoropiperidin-4-amine
Synonym 4	tert-Butyl (3R,4R)-3-fluoro-4-aminopiperidine-1-carboxylate

Role in Drug Discovery: Intermediate for DPP-4 Inhibitors

Fluorinated piperidine scaffolds are of significant interest in drug discovery. The strategic incorporation of fluorine can modulate key physicochemical properties such as basicity (pKa) and lipophilicity, which in turn can improve metabolic stability, membrane permeability, and binding affinity to the target protein.[\[3\]](#)

(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate serves as a critical intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[\[7\]](#)[\[8\]](#)[\[9\]](#) DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[\[9\]](#)[\[10\]](#)[\[11\]](#) By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[\[9\]](#)[\[11\]](#) This mechanism of action makes DPP-4 inhibitors a valuable class of oral antidiabetic drugs for the management of type 2 diabetes mellitus.[\[7\]](#)[\[8\]](#)[\[11\]](#) The specific stereochemistry and functionality of this piperidine derivative are essential for achieving high potency and selectivity for the DPP-4 enzyme in the final drug molecule.

Experimental Protocol: Synthesis

The following section details a representative method for the synthesis of **(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate** via debenzylation of a protected precursor. This method is adapted from established chemical literature.

Reaction: Catalytic hydrogenolysis for the removal of a benzyl protecting group.

Starting Material: tert-Butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

Reagents and Materials:

- tert-Butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
- Ammonium formate (HCOONH₄)
- 10% Palladium on activated carbon (Pd/C)
- Methanol (MeOH)
- Diatomaceous earth (Celite®)
- Standard laboratory glassware
- Heating and stirring apparatus
- Filtration apparatus
- Rotary evaporator

Procedure:

- A solution of tert-Butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 equivalent) is prepared in Methanol (approx. 14 mL per gram of starting material).
- To this solution, ammonium formate (approx. 0.8 equivalents) and 10% Pd/C (approx. 0.28 equivalents by weight) are added.
- The reaction mixture is heated to 50°C and stirred for 1 hour.

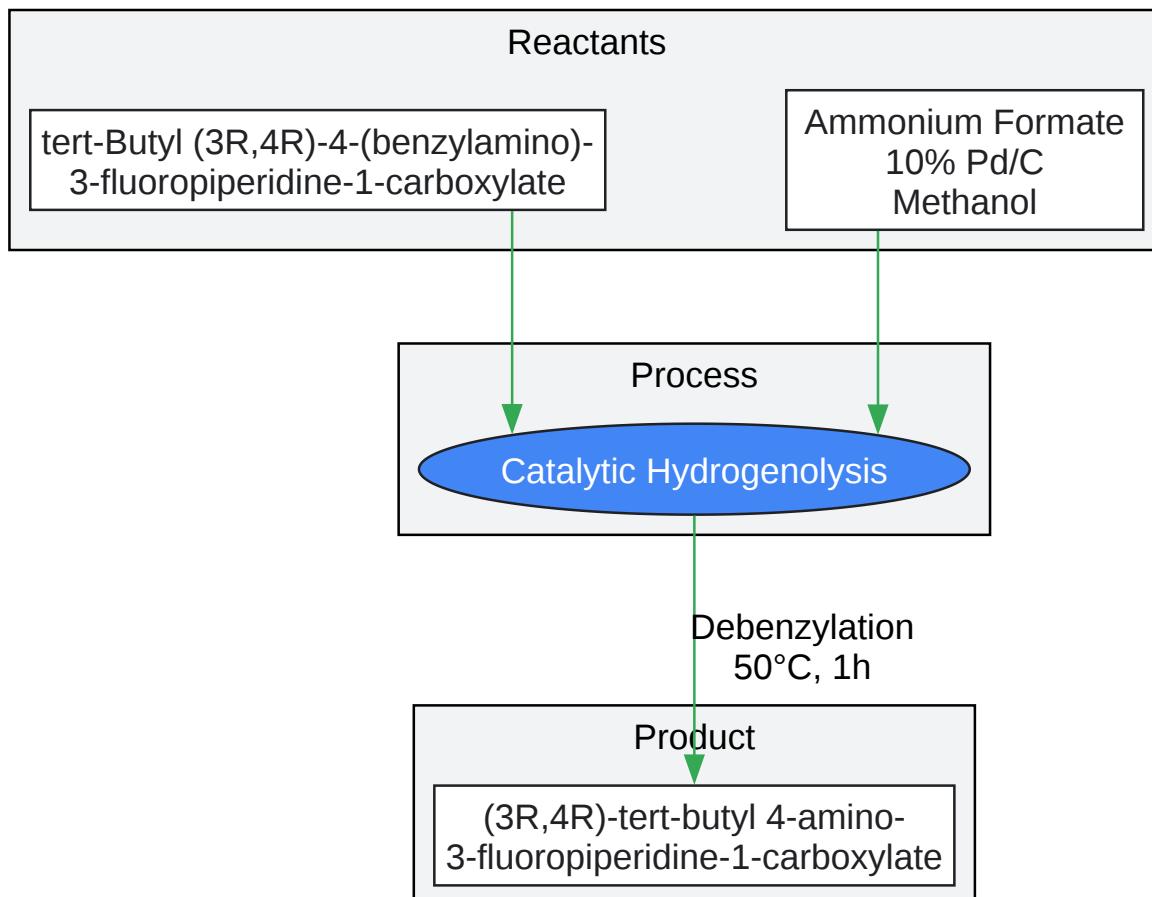
- Upon completion, the mixture is cooled to room temperature.
- The reaction slurry is then filtered through a pad of diatomaceous earth to remove the palladium catalyst.
- The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the title compound, **(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate**.

Characterization Data (Representative):

- ^1H NMR (CDCl_3): δ 1.40 (s, 9H), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), 4.66 (d, 1H).[12]

Visualization of Synthetic Workflow

The following diagram illustrates the key synthetic transformation described in the experimental protocol, showcasing the conversion of the benzyl-protected amine to the free amine.



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Caption: Synthetic route for **(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate**.

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